(E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one
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Overview
Description
(E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a furan ring, a pyrazolone core, and a bromophenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of 4-bromobenzaldehyde with 3-methyl-1H-pyrazol-5(4H)-one in the presence of a base. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The use of a catalyst, such as piperidine, can enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((5-phenylfuran-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
(E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in (E)-4-((5-(4-bromophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can affect the compound’s reactivity and biological activity.
Properties
IUPAC Name |
(4E)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-13(15(19)18-17-9)8-12-6-7-14(20-12)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,18,19)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJCXNSMYSGJKY-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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